molecular formula C17H16N6O2 B10997397 N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10997397
M. Wt: 336.3 g/mol
InChI Key: STAXJUXBLOAAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a triazolo-pyridazine structure through a propanamide chain. The synthesis typically involves acylation reactions that can modify the indole structure to enhance biological activity. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for subsequent biological testing.

Table 1: Chemical Structure

ComponentStructure
IndoleIndole Structure
Triazolo-pyridazineTriazolo-pyridazine Structure
PropanamidePropanamide Structure

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, one study reported an IC50 value of approximately 14.31 µM against MCF-7 cells, indicating potent cytotoxicity.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways related to inflammation.

The biological activity of this compound is primarily mediated through:

  • Inhibition of cell cycle progression : The compound interferes with the normal cell cycle, leading to cell death.
  • Induction of apoptosis : It activates intrinsic apoptotic pathways, which are crucial for eliminating cancerous cells.
  • Modulation of signaling pathways : The compound affects various signaling cascades involved in inflammation and tumorigenesis.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound on the HT-29 colorectal cancer cell line. The results showed a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Observations
AntitumorMCF-714.31Induces apoptosis
AntitumorA5498.55Significant cytotoxicity
Anti-inflammatoryMouse ModelN/AReduced edema and cytokines

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H16N6O2/c1-25-17-7-5-15-21-20-14(23(15)22-17)4-6-16(24)19-12-3-2-11-8-9-18-13(11)10-12/h2-3,5,7-10,18H,4,6H2,1H3,(H,19,24)

InChI Key

STAXJUXBLOAAKA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.